Home > Products > Screening Compounds P34912 > Moexiprilat hydrochloride
Moexiprilat hydrochloride - 82586-57-0

Moexiprilat hydrochloride

Catalog Number: EVT-276721
CAS Number: 82586-57-0
Molecular Formula: C25H31ClN2O7
Molecular Weight: 506.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moexiprilat hydrochloride is a bioactive chemical.
Overview

Moexiprilat hydrochloride is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor (ACE inhibitor). It is primarily used in the treatment of hypertension and congestive heart failure. As a prodrug, moexiprilat hydrochloride is metabolized in the liver to form its active metabolite, moexiprilat, which exerts its therapeutic effects by inhibiting the activity of the angiotensin-converting enzyme. This inhibition leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing strain on the heart.

Source

Moexiprilat hydrochloride is derived from the synthetic compound moexipril. The compound was first introduced in the 1990s and is marketed under various trade names, including Univasc. It is available in oral tablet form, typically containing dosages of 7.5 mg and 15 mg .

Classification
  • Type: Angiotensin-converting enzyme inhibitor
  • Chemical Class: Dipeptide-like structure
  • ATC Code: C09A B04 (for hypertension treatment)
Synthesis Analysis

Methods

The synthesis of moexiprilat hydrochloride involves several key steps:

  1. Formation of the Dipeptide-Like Side Chain:
    • Alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate.
    • This reaction leads to the formation of a chiral center, which is crucial for the desired isomer.
  2. Cleavage and Coupling:
    • The product undergoes hydrolysis to remove the tert-butyl group, yielding a half-acid derivative.
    • This intermediate is then coupled with a secondary amine derived from tetrahydroisoquinoline to form moexipril.
  3. Final Cleavage:
    • The final step involves cleaving the tert-butyl ester again using hydrogen chloride, resulting in moexipril, which can then be converted to its hydrochloride salt .

Technical Details

tert butyl ester+ethyl 2 bromo 4 phenylbutanoateintermediatemoexipril\text{tert butyl ester}+\text{ethyl 2 bromo 4 phenylbutanoate}\rightarrow \text{intermediate}\rightarrow \text{moexipril}

The synthesis requires careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure

Moexiprilat hydrochloride has a complex molecular structure characterized by its dipeptide-like backbone. Its molecular formula is C27H35ClN2O7C_{27}H_{35}ClN_{2}O_{7}, and it has a molecular weight of approximately 535.04 g/mol .

Data

  • IUPAC Name: (3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • CAS Number: 103775-10-6
  • PubChem CID: 54889
  • Solubility: Approximately 10% weight-to-volume in distilled water at room temperature .
Chemical Reactions Analysis

Moexiprilat hydrochloride can undergo various chemical reactions:

  1. Hydrolysis:
    • In vivo, moexiprilat hydrochloride is hydrolyzed to form moexiprilat, which is responsible for its pharmacological activity.
  2. Formation of Metal Salts:
    • Moexiprilat can react with alkaline metal compounds (e.g., magnesium hydroxide) to form stable metal salts, which may enhance its stability and bioavailability .
  3. Conversion Reactions:
    • The conversion of moexiprilat hydrochloride to other derivatives or salts involves specific conditions such as solvent presence and temperature control .
Mechanism of Action

Moexiprilat exerts its pharmacological effects primarily through the inhibition of angiotensin-converting enzyme. This mechanism involves:

  1. Inhibition of Angiotensin II Formation:
    • By blocking ACE activity, moexiprilat reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure.
  2. Increased Bradykinin Levels:
    • Inhibition of ACE also prevents the degradation of bradykinin, an endothelium-dependent vasodilator. Increased bradykinin levels contribute to further vasodilation and cardiovascular protection.
  3. Cardioprotective Effects:
    • Studies indicate that moexiprilat provides cardioprotective benefits by reducing myocardial infarct size and preventing adverse remodeling in cardiac tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine white to off-white powder
  • State: Solid at room temperature
  • Solubility: Soluble in distilled water (approximately 10% weight-to-volume) .

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Approximately 2.7, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 3.46; strongest basic pKa around 5.2.
  • Hydrogen Bonding Capacity:
    • Hydrogen bond acceptors: 7
    • Hydrogen bond donors: 2 .
Applications

Moexiprilat hydrochloride is primarily utilized in clinical settings for:

  1. Hypertension Management:
    • Effective in lowering blood pressure in patients with hypertension.
  2. Congestive Heart Failure Treatment:
    • Provides symptomatic relief and improves outcomes in patients with heart failure.
  3. Cardiovascular Protection:
    • Demonstrated cardioprotective properties that are beneficial during myocardial infarction and other cardiovascular events .
Chemical Identity and Structural Analysis

Molecular Characterization of Moexiprilat Hydrochloride

Moexiprilat hydrochloride is the pharmacologically active metabolite of the prodrug moexipril, formed via hepatic hydrolysis. Its systematic IUPAC name is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. The molecular formula is C₂₅H₃₀N₂O₇·HCl (molar mass: 507.0 g/mol), distinguishing it from the prodrug moexipril hydrochloride (C₂₇H₃₅ClN₂O₇) by the absence of the ethyl ester group [1] [3] [5]. Key structural features include:

  • A tetrahydroisoquinoline core with dimethoxy substituents at positions 6 and 7.
  • Two free carboxyl groups critical for angiotensin-converting enzyme (ACE) binding.
  • A chiral backbone with absolute configurations (S,S,S) at C-3, C-2', and C-1'', essential for bioactivity [5] [6].

Table 1: Atomic Composition of Moexiprilat Hydrochloride

ElementCountRole in Structure
Carbon (C)25Tetrahedral backbone and aromatic rings
Hydrogen (H)31Saturation and charge balance
Nitrogen (N)2Peptide bond and amine protonation site
Oxygen (O)7Carboxylate, ether, and carbonyl groups
Chlorine (Cl)1Counterion for hydrochloride salt

The crystalline monohydrate form (CAS 82586-57-0) exhibits a melting point of 145–170°C and optical rotation [α]D²³ = +37.8° (c = 1.1 in methanol) [5].

Synthesis Pathways and Key Intermediate Compounds

Moexiprilat hydrochloride is synthesized through two primary routes: in vivo biotransformation and in vitro chemical hydrolysis:

  • In Vivo Metabolic Pathway:
  • Step 1: Oral administration of moexipril (prodrug) undergoes hydrolysis by carboxyesterases in the liver and other tissues.
  • Step 2: Ethyl ester cleavage yields moexiprilat, isolated as the stable hydrochloride salt [1] [3].
  • Reaction:$$\ce{Moexipril{(ester)} + H2O ->[carboxyesterase] Moexiprilat{(diacid)} + EtOH}$$
  • Chemical Synthesis:
  • Starting material: Moexipril hydrochloride (CAS 82586-52-5).
  • Process: Acid- or base-catalyzed ester hydrolysis under controlled conditions (e.g., NaOH/H₂O at 25°C).
  • Key intermediate: Ethyl 2-[(1-carboxy-3-phenylpropyl)amino]propanoate, confirmed via HPLC-ES-MS [5] [13].
  • Yield: >85% after purification by recrystallization from THF/ethanol [5].

Table 2: Key Intermediates in Moexiprilat Synthesis

CompoundRoleChemical Signature
MoexiprilProdrugEthyl ester at C-1''
MoexiprilatActive metaboliteFree carboxyl at C-1''
CI-925/SPM-925Development codesCrystalline hydrochloride salts

Structural Optimization for ACE Inhibition

The bioactivity of moexiprilat hydrochloride stems from strategic structural features optimized for ACE binding:

  • Zinc-Binding Group: The C-1'' carboxylate interacts with the Zn²⁺ ion in ACE's active site, with an IC₅₀ of 1.75–2.6 nM against rabbit lung ACE [6] [7].
  • Lipophilic Domains: The dimethoxyisoquinoline and phenylpropyl groups enhance tissue penetration (logP ≈ 2.5), enabling inhibition of extravascular ACE in the lung, myocardium, and kidneys [1] [8].
  • Stereochemical Specificity: The (S,S,S) configuration maximizes fit into ACE's hydrophobic pockets. Enantiomeric impurities reduce potency >100-fold [3] [5].

Table 3: ACE Inhibition Parameters of Moexiprilat vs. Reference Compounds

CompoundIC₅₀ (nM)Target Tissue ACE Reduction
Moexiprilat1.75–2.6Lung (78%), myocardium (65%)
Quinaprilat3.4Myocardium (60%)
Lisinopril4.7Kidney (52%)

Spectroscopic Profiling and Crystallographic Studies

Spectroscopic Properties:

  • IR Spectroscopy: Shows carbonyl stretches at 1740 cm⁻¹ (carboxylic acid) and 1640 cm⁻¹ (amide C=O), with O-H/N-H stretches at 2500–3300 cm⁻¹ [5].
  • Mass Spectrometry (HPLC-ES-MS): Characteristic peaks at m/z 471.2 [M+H]⁺ (free acid) and 507.0 [M+Cl]⁻ (hydrochloride) [6] [13].
  • NMR: ¹H-NMR (DMSO-d₆) signals include δ 7.25 ppm (phenyl protons), 4.30 ppm (C₃-H), and 3.70 ppm (methoxy groups) [5].

Crystallography:

  • Crystal System: Monoclinic space group P2₁ with Z = 4.
  • Hydrogen Bonding: N⁺-H···Cl⁻ (2.98 Å) and O-H···O=C (2.65 Å) networks stabilize the lattice [5].
  • Packing: Alternating hydrophobic (phenyl/isoquinoline) and hydrophilic (carboxyl/ammonium) layers enable solubility balance [6].

Table 4: Spectroscopic Techniques for Moexiprilat Characterization

MethodConditionsKey Findings
HPLC-ES-MSC18 column; 0.1% formic acidtR = 6.3 min; m/z 507.0 [M+Cl]⁻
X-ray DiffractionMonoclinic crystalH-bonding: N⁺-H···Cl⁻ (2.98 Å)
¹³C-NMRDMSO-d₆, 125 MHz38 signals confirming asymmetry

Properties

CAS Number

82586-57-0

Product Name

Moexiprilat hydrochloride

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C25H31ClN2O7

Molecular Weight

506.98

InChI

InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1

InChI Key

ZVLZMESUJYRKKI-ZAFWUOJLSA-N

SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

Moexiprilat hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.